N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group and a 5,5-dioxo (sulfone) moiety. The ethanediamide (oxalamide) bridge connects this core to a 4-fluorobenzyl group. Crystallographic characterization of such compounds typically employs programs like SHELXL for refinement and ORTEP for visualization, ensuring precise structural determination .
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-13-3-8-19(14(2)9-13)27-20(17-11-32(30,31)12-18(17)26-27)25-22(29)21(28)24-10-15-4-6-16(23)7-5-15/h3-9H,10-12H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYBAUMPUVWTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is associated with various biological functions.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key features include:
- A thieno[3,4-c]pyrazole framework.
- Multiple functional groups such as amides and aromatic rings that enhance its chemical reactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from recent research.
Anticancer Activity
- Mechanism of Action : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation. For instance, a study demonstrated that it significantly reduced cell viability in human cancer cell lines by promoting apoptosis through mitochondrial pathways.
-
Case Studies :
- Study 1 : A study involving breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with the compound. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
- Study 2 : In another study on lung cancer cells, the compound exhibited significant cytotoxic effects, leading to G2/M phase cell cycle arrest. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.
Anti-inflammatory Properties
The compound has also been characterized for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
- Case Studies :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | ~60% |
| Metabolism | Hepatic (CYP450) |
| Elimination Half-life | 8 hours |
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations :
- Heterocyclic Core: The thieno[3,4-c]pyrazol core in the target compound is distinct from the pyrazolo-benzothiazine in and triazole in , but all feature sulfone or thione groups, which enhance stability and electronic properties.
- Fluorinated Aryl Groups : The 4-fluorobenzyl group in the target compound contrasts with the 2-fluorobenzyl in and 2,4-difluorophenyl in . Fluorine substitution patterns influence lipophilicity and metabolic stability.
- Amide vs.
Spectral Characterization
- IR Spectroscopy :
- X-ray Crystallography : Structural refinement using SHELXL ensures precise bond-length measurements (mean C–C = 0.006 Å in ), critical for confirming molecular geometry .
Physicochemical and Electronic Properties
- Lumping Strategy : Compounds with similar cores (e.g., sulfones, fluorinated aromatics) may exhibit analogous reactivity or bioactivity, as suggested by lumping strategies in organic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
